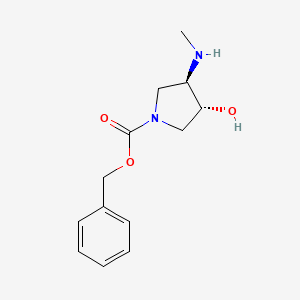

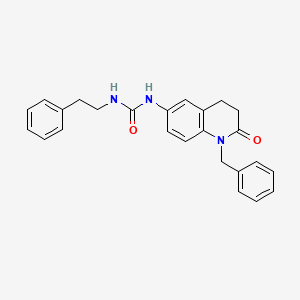

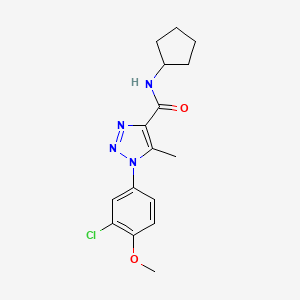

benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is a research chemical . It has a molecular weight of 350.41 and a molecular formula of C18H26N2O5 .

Molecular Structure Analysis

The compound has a complex structure with several functional groups. Its canonical SMILES representation isCC(C)(C)OC(=O)NC1CN(CC1CO)C(=O)OCC2=CC=CC=C2 . Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 510.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 82.3±3.0 kJ/mol and a flash point of 262.6±30.1 °C .Scientific Research Applications

Novel Androgen Receptor Antagonists

Research has led to the design and synthesis of various 4-(anilino)pyrrole-2-carboxamides as novel androgen receptor (AR) antagonists. These compounds, including one with a benzyl group, showed increased binding affinity for AR and potency in inhibiting the growth of androgen-dependent cells. This development is significant for targeting nuclear receptors in cancer therapies (Wakabayashi et al., 2008).

Enhancement of Analgesic Properties

Another study focused on the chemical modification of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to optimize their biological properties, leading to increased analgesic activity. This demonstrates the potential of structural modification in developing new pain relief agents (Ukrainets et al., 2015).

Synthesis of Key Intermediates

The stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for fluoroquinolone antibiotics, showcases advanced synthetic routes from benzyloxyacetyl chloride. This work highlights the importance of such compounds in the synthesis of antibiotics to combat multidrug-resistant infections (Lall et al., 2012).

Development of Pyrrolopyridines and Beta-Lactams

A study on the cyclization of lithiated pyridine and quinoline carboxamides has led to the synthesis of pyrrolopyridines and spirocyclic beta-lactams. This work illustrates the utility of such reactions in creating complex heterocycles for potential pharmaceutical applications (Clayden et al., 2005).

Alzheimer's Therapy Agents

Research into N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones focuses on sequestering, redistributing, and removing metal ions associated with Alzheimer's disease. These multifunctional compounds, inspired by traditional dyes for amyloid detection, show promise as therapeutic agents targeting metal-overloaded amyloid plaques (Scott et al., 2011).

Safety and Hazards

properties

IUPAC Name |

benzyl (3R,4R)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-14-11-7-15(8-12(11)16)13(17)18-9-10-5-3-2-4-6-10/h2-6,11-12,14,16H,7-9H2,1H3/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHWAMADCHWXNC-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(CC1O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2841376.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2841377.png)

![3-(Bromomethyl)-2-oxaspiro[4.4]nonane](/img/structure/B2841381.png)

![5-Chloro-1,3-dimethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B2841384.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2841391.png)

![N-(furan-2-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2841396.png)